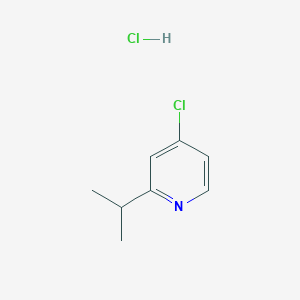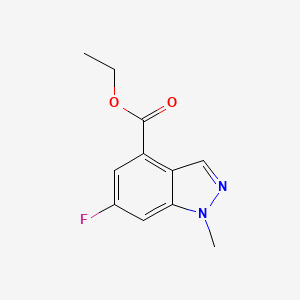
2-Bromo-8-nitroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-8-nitroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . The compound’s structure consists of a quinoxaline core substituted with a bromine atom at the 2-position and a nitro group at the 8-position, giving it unique chemical properties.
准备方法
The synthesis of 2-Bromo-8-nitroquinoxaline typically involves the cyclo-condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination and nitration reactions . The general synthetic route can be summarized as follows:
Cyclo-condensation: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound to form the quinoxaline core.
Bromination: The quinoxaline core is then brominated at the 2-position using bromine or a brominating agent.
Nitration: Finally, the brominated quinoxaline undergoes nitration at the 8-position using a nitrating agent such as nitric acid.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
化学反应分析
2-Bromo-8-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic reagents.
Reduction Reactions: The nitro group at the 8-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted quinoxaline derivatives, while reduction reactions can produce 8-aminoquinoxaline derivatives .
科学研究应用
2-Bromo-8-nitroquinoxaline has several scientific research applications, including:
作用机制
The mechanism of action of 2-Bromo-8-nitroquinoxaline and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
2-Bromo-8-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Known for its anticancer properties.
2-Methylquinoxaline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Nitroquinoxaline: Similar to this compound but lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other quinoxaline derivatives .
属性
分子式 |
C8H4BrN3O2 |
|---|---|
分子量 |
254.04 g/mol |
IUPAC 名称 |
2-bromo-8-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H |
InChI 键 |
DMUHEKZUHXGZNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)


![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)



![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
